molecular formula C13H14N2O4S B2880349 N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396555-67-1

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2880349
CAS No.: 1396555-67-1
M. Wt: 294.33
InChI Key: JJDYVWRZVXVRDF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a unique combination of a benzodioxole ring and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxole moiety, which can be synthesized through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst . The thiazepane ring is then introduced through a series of reactions, including Pd-catalyzed C-N cross-coupling and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of continuous flow Friedel-Crafts reactions, for instance, can improve the yield and selectivity of the desired product while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its combination of a benzodioxole ring and a thiazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c16-12-3-4-20-6-9(15-12)13(17)14-8-1-2-10-11(5-8)19-7-18-10/h1-2,5,9H,3-4,6-7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDYVWRZVXVRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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